

Axitinib Impurity 2 regulatory guidelines

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Two Types of Axitinib Impurity 2

The key distinction lies in their chemical structure and nature:

Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Name / Description
Axitinib Nitroso Impurity 2 [1] [2]	Not Assigned	C7H4IN3O [1] [2]	273.0 [1] [2]	6-Iodo-1-nitroso-1H-indazole [1] [2]
Axitinib Impurity 2 [3] [4]	1428728-83-9 [3] [4]	C44H36N8O2S2 [3] [4]	772.95 [3] [4]	A dimeric impurity of Axitinib [4]

The **Nitroso Impurity** is a nitrosated compound, which is a critical focus in pharmaceutical development due to potential genotoxicity. The dimeric **Axitinib Impurity 2** is a process-related impurity with a much larger molecular weight.

Regulatory and Application Context

For the nitroso variant, suppliers indicate that it is used for **analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications or during**

commercial production [1] [2]. It can be supplied as a reference standard, with traceability to pharmacopeial standards offered based on feasibility [1] [2].

Recommended Experimental Protocols for Analysis

While specific experimental data for these impurities was not found in the search results, the following protocols are standard for characterizing and controlling such impurities.

Protocol 1: HPLC Method for Impurity Separation and Quantification

This is a primary technique for impurity analysis.

- **Sample Preparation:** Prepare test solutions of the Axitinib drug substance or product and reference solutions of the impurities at specified concentrations (e.g., 0.1-0.5%) using a suitable diluent (often a mixture of water and organic solvent like acetonitrile or methanol).
- **Chromatographic Conditions:**
 - **Column:** C18, 250 mm x 4.6 mm, 5 μ m or equivalent.
 - **Mobile Phase A:** Aqueous buffer (e.g., 0.1% Formic acid or 10 mM Ammonium acetate).
 - **Mobile Phase B:** Organic solvent (Acetonitrile or Methanol).
 - **Gradient Program:** A linear gradient, for example: 0 min (20% B) -> 30 min (80% B) -> 35 min (20% B) -> 40 min (20% B).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C.
 - **Detection:** UV-Vis or PDA Detector, with wavelengths selected based on the impurity's absorption (e.g., 235 nm, 254 nm).
 - **Injection Volume:** 10 μ L.
- **System Suitability:** The method should be validated for specificity, accuracy, precision, and linearity according to ICH guidelines.

Protocol 2: Structural Elucidation using LC-MS

This technique confirms the identity and purity of the isolated impurity.

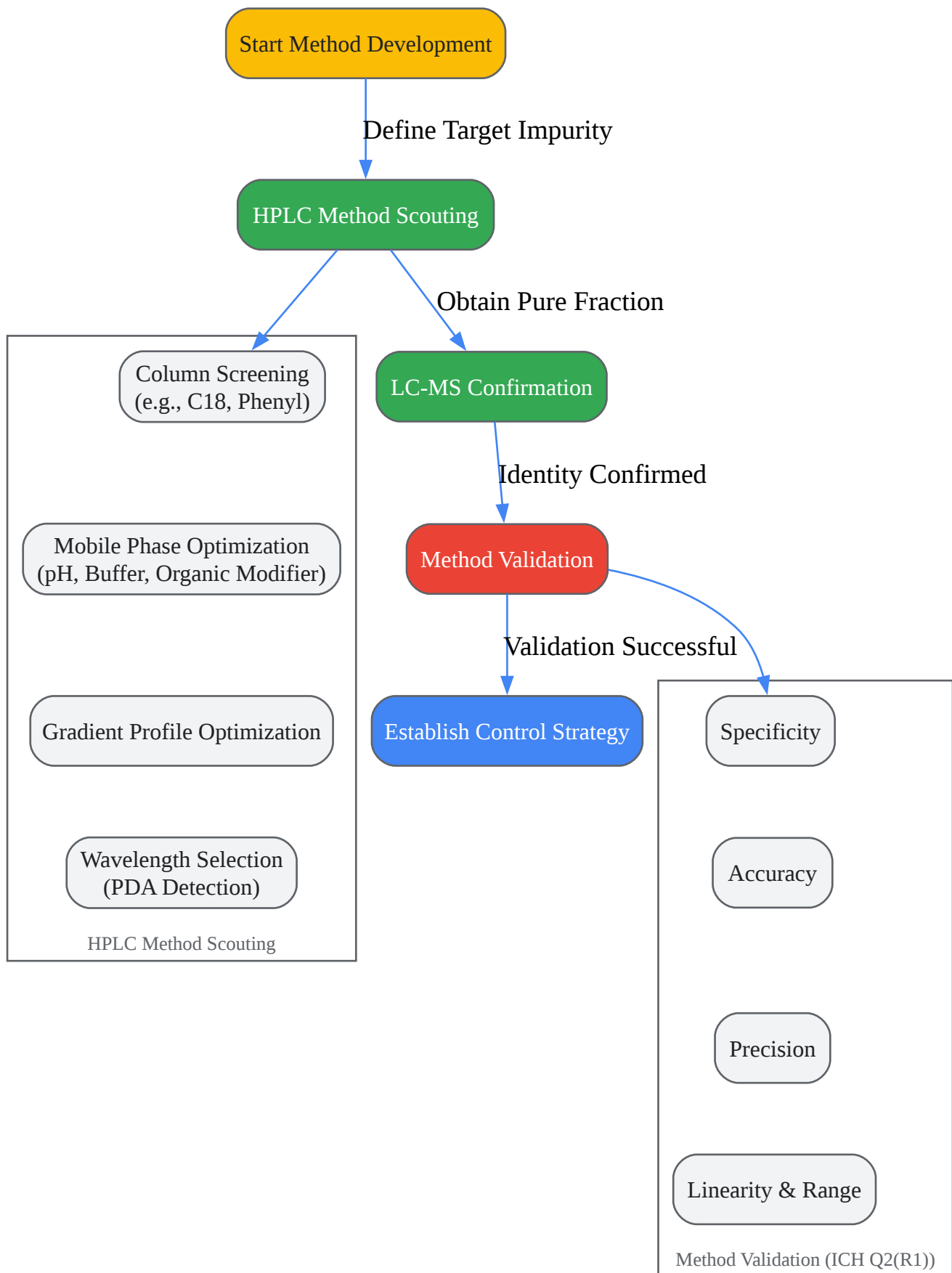
- **Sample Introduction:** The sample is introduced via an LC system (using conditions similar to Protocol 1) into the mass spectrometer.
- **Ionization:** Use Electrospray Ionization (ESI) in positive or negative mode.
- **Mass Analysis:** Use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass of the molecular ion and fragments.
- **Data Analysis:** The observed molecular weight and fragmentation pattern are compared with the theoretical values for the target impurity to confirm its identity.

Important Considerations for Researchers

- **Nitroso Impurities:** Pay special attention to the **nitroso variant** due to its potential as a mutagenic impurity. Its control strategy should follow the principles of ICH M7(R1), which may require setting specific, low limits based on compound-specific risk assessment.
- **Source and Documentation:** When procuring impurity standards, ensure the supplier provides a comprehensive **Certificate of Analysis (CoA)**. The CoA should include data from techniques like HPLC, MS, and ¹H NMR to confirm the identity and purity of the standard [4].
- **Regulatory Feasibility:** For the nitroso impurity, note that suppliers mention traceability to official pharmacopeial standards (USP, EP) can be provided "based on feasibility" [1] [2], suggesting it may not yet be officially monographized.

Practical Guidance for Method Development

The following workflow outlines a logical process for developing and validating an analytical method for controlling **Axitinib Impurity 2**, incorporating the protocols described above.



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References

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